2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide
Overview
Description
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide is a compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. This particular compound has shown potential in various scientific research applications, including antibacterial and enzyme inhibition activities .
Preparation Methods
The synthesis of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide involves multiple steps :
Fischer Esterification: 2-phenylacetic acid is converted to ethyl-2-phenylacetate.
Hydrazine Hydrate Reaction: Ethyl-2-phenylacetate reacts with hydrazine hydrate to form 2-phenylacetohydrazide.
Ring Closure: 2-phenylacetohydrazide undergoes ring closure with carbon disulfide in an alcoholic base to form 5-benzyl-1,3,4-oxadiazole-2-thiol.
Electrophilic Reaction: The oxadiazole reacts with 2-bromoacetylbromide and arylated/arenylated amines in an aqueous alkaline medium to generate N-substituted-2-bromoacetamides.
Final Reaction: The parent oxadiazole reacts with the N-substituted-2-bromoacetamides to form the final compound.
Chemical Reactions Analysis
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide undergoes various chemical reactions :
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents: Reagents such as hydrazine hydrate, carbon disulfide, and 2-bromoacetylbromide are commonly used in its synthesis.
Major Products: The major products formed from these reactions include various substituted oxadiazoles and acetamides.
Scientific Research Applications
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications :
Chemistry: It is used as an intermediate in organic synthesis due to its reactive oxadiazole ring.
Biology: The compound has shown potential as an antibacterial agent and enzyme inhibitor.
Medicine: It has been studied for its potential use in treating bacterial infections and inhibiting enzymes like acetylcholinesterase.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with molecular targets and pathways :
Enzyme Inhibition: The compound inhibits enzymes like acetylcholinesterase by binding to their active sites.
Antibacterial Activity: It disrupts bacterial cell wall synthesis, leading to bacterial cell death.
Molecular Targets: The primary targets include bacterial enzymes and acetylcholinesterase.
Comparison with Similar Compounds
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide can be compared with other oxadiazole derivatives :
Similar Compounds: Other similar compounds include 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamides and 2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamides.
Uniqueness: The presence of both benzyl and methylsulfanyl groups in the compound provides unique antibacterial and enzyme inhibition properties compared to other oxadiazole derivatives
Properties
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-methylsulfanylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-24-15-9-5-8-14(11-15)19-16(22)12-25-18-21-20-17(23-18)10-13-6-3-2-4-7-13/h2-9,11H,10,12H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXHRROCLRKEJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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